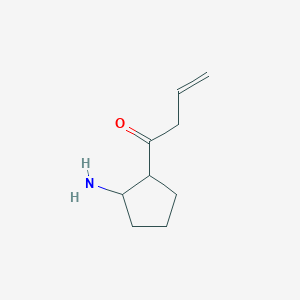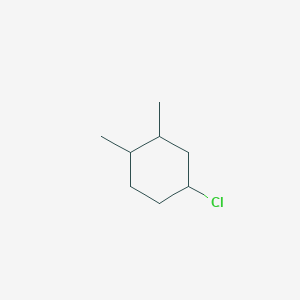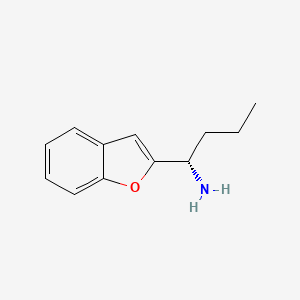![molecular formula C15H15ClFN B13170191 [(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13170191.png)
[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine is an organic compound that features both chlorophenyl and fluoromethylphenyl groups attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine typically involves the reaction of 4-chlorobenzyl chloride with 3-fluoro-4-methylbenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which [(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine exerts its effects depends on its interaction with molecular targets. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(4-Chlorophenyl)methyl][(3-fluorophenyl)methyl]amine
- [(4-Chlorophenyl)methyl][(4-methylphenyl)methyl]amine
- [(4-Chlorophenyl)methyl][(3-chloro-4-methylphenyl)methyl]amine
Uniqueness
[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine is unique due to the presence of both chlorophenyl and fluoromethylphenyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, binding affinity, and overall activity in various applications.
Propriétés
Formule moléculaire |
C15H15ClFN |
|---|---|
Poids moléculaire |
263.74 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-[(3-fluoro-4-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C15H15ClFN/c1-11-2-3-13(8-15(11)17)10-18-9-12-4-6-14(16)7-5-12/h2-8,18H,9-10H2,1H3 |
Clé InChI |
JDKNHBSQXOKESP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


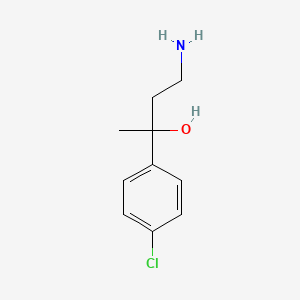
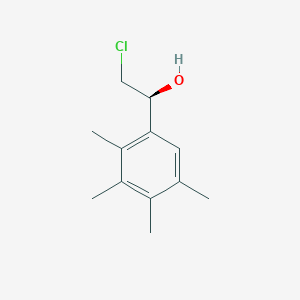
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13170122.png)

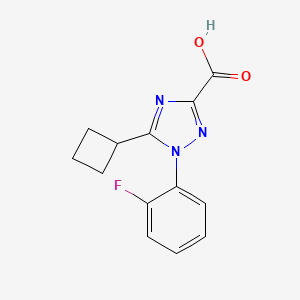
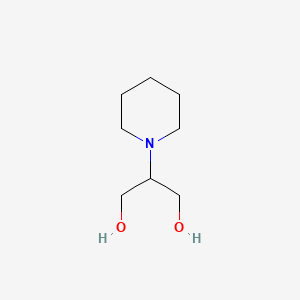


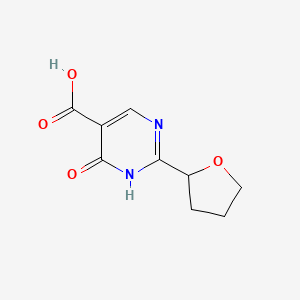
![3-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13170167.png)
